molecular formula C9H13NO4S B2963657 Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate CAS No. 17134-14-4

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate

Cat. No.: B2963657
CAS No.: 17134-14-4
M. Wt: 231.27
InChI Key: URGBZEUFVCDDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, an ethyl ester, and a thiolane ring with a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate typically involves the reaction of ethyl cyanoacetate with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfone group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression .

Comparison with Similar Compounds

Ethyl 2-cyano-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(methyl)amino]acetic acid: Contains an amino group instead of a cyano group.

    N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide: Contains an amide group instead of an ester group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 2-cyano-2-(1,1-dioxothiolan-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-2-14-9(11)8(5-10)7-3-4-15(12,13)6-7/h7-8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGBZEUFVCDDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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